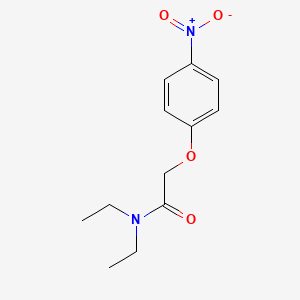
N,N-diethyl-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(4-nitrophenoxy)acetamide: is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a nitrophenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with diethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.
Reduction: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-diethyl-2-(4-nitrophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenoxy groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(4-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(aminocarbonyl)-2-(4-nitrophenoxy)acetamide
Comparison: N,N-diethyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the diethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
50508-32-2 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)9-18-11-7-5-10(6-8-11)14(16)17/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
XUBQMWDJQRVHLD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
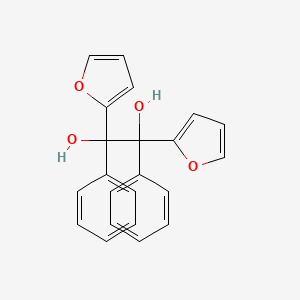
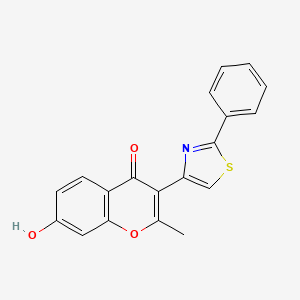
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
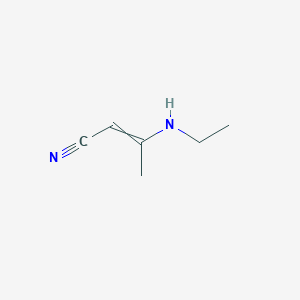
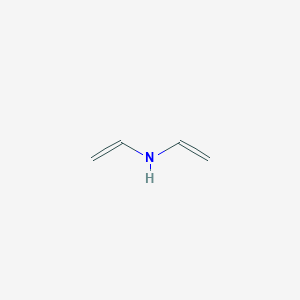

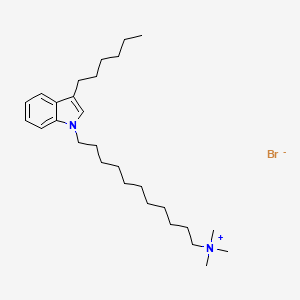
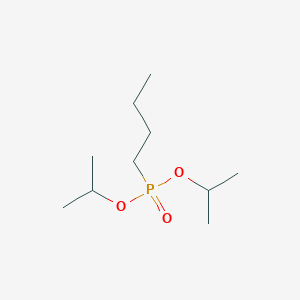
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
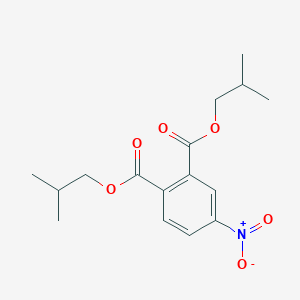
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
